molecular formula C12H23NO B13650661 3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol

3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B13650661
M. Wt: 197.32 g/mol
InChI Key: UQSIPZZJOCAWPK-UHFFFAOYSA-N
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Description

3-Methyl-9-(propan-2-yl)-9-azabicyclo[331]nonan-3-ol is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol can be achieved through several methods. One common approach involves the radical C-carbonylation of methylcyclohexylamines . This method utilizes high pressure carbon monoxide to ensure cyclization, and the reaction conditions often include the use of oxidants such as Pb(OAc)4 in the presence of K2CO3 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, amines, and brominated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol exerts its effects involves its interaction with various molecular targets. The nitrogen atom in the bicyclic structure allows it to act as a nucleophile, participating in various chemical reactions. The compound can form stable intermediates that facilitate the formation of desired products in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its structure allows for a variety of chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

3-methyl-9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-ol

InChI

InChI=1S/C12H23NO/c1-9(2)13-10-5-4-6-11(13)8-12(3,14)7-10/h9-11,14H,4-8H2,1-3H3

InChI Key

UQSIPZZJOCAWPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2CCCC1CC(C2)(C)O

Origin of Product

United States

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